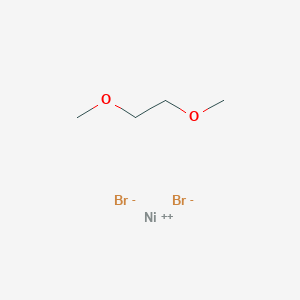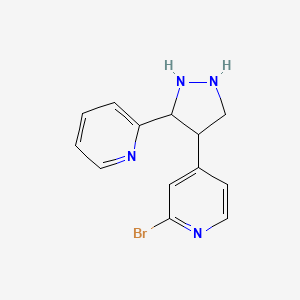
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine is an organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom and a pyrazolidinyl group attached to a pyridine ring, making it a valuable molecule for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine typically involves the reaction of 2-bromo-4-methylpyridine with appropriate reagents to introduce the pyrazolidinyl group. One optimized method starts from 2-fluoro-4-methylpyridine, which avoids the use of palladium as a catalyst and increases the overall yield significantly . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper or nickel complexes.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithiums or organomagnesiums.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium or organomagnesium reagents in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylpyridine: A precursor in the synthesis of the target compound.
2-Fluoro-4-methylpyridine: Used in an optimized synthesis route.
1H-Pyrazolo[3,4-b]pyridines: A related class of compounds with similar structural features and applications.
Uniqueness
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C13H13BrN4 |
|---|---|
Molekulargewicht |
305.17 g/mol |
IUPAC-Name |
2-bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine |
InChI |
InChI=1S/C13H13BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-7,10,13,17-18H,8H2 |
InChI-Schlüssel |
GRMYNZSGBKZDCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(NN1)C2=CC=CC=N2)C3=CC(=NC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


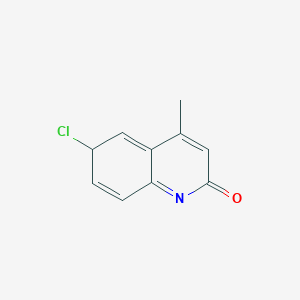
![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)
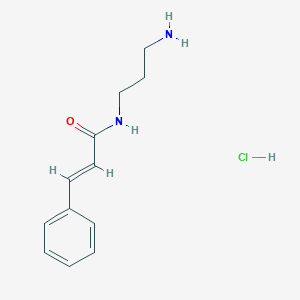
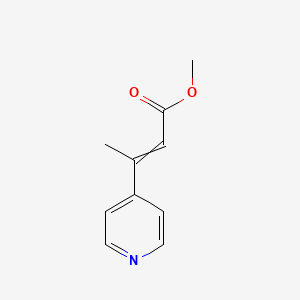
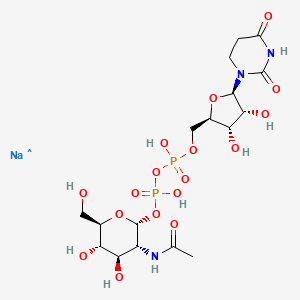
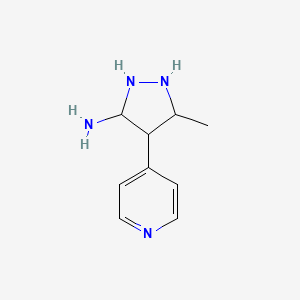
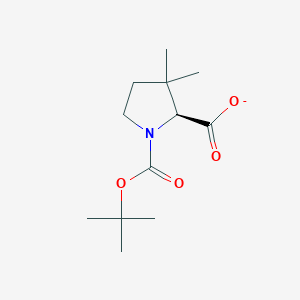

![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
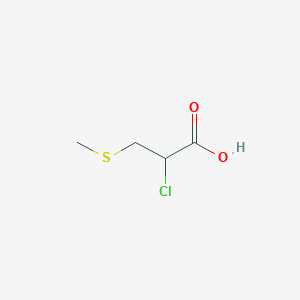
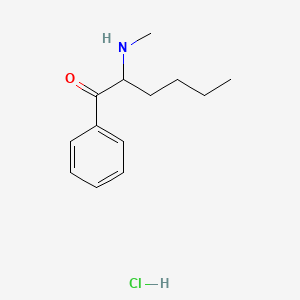
![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12356225.png)

